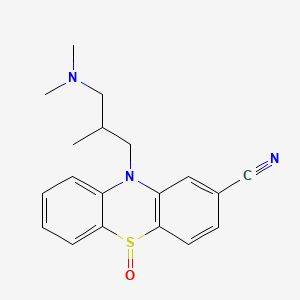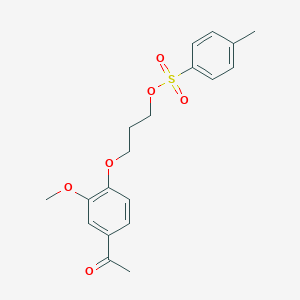
Desfluoro Fluvoxamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desfluoro Fluvoxamine is an impurity of Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used to treat symptoms of obsessive-compulsive disorder (OCD) in adults and children at least 8 years old .
Molecular Structure Analysis
Desfluoro Fluvoxamine has a molecular formula of C15H22F2N2O2 and a molecular weight of 300.34 .
Chemical Reactions Analysis
A study reported an effective electrochemical sensor for determination of the antidepressant drug fluvoxamine using a carbon paste electrode modified by nickel nanoparticles .
Wissenschaftliche Forschungsanwendungen
Treatment of COVID-19
Desfluoro Fluvoxamine has been shown in a small, double-blind, placebo-controlled, randomized study to prevent clinical deterioration of patients with mild coronavirus disease 2019 (COVID-19) . It controls inflammation through its agonism for the sigma-1 receptor . It also has effects such as reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation and increased melatonin levels .
Treatment of Obsessive-Compulsive Disorder (OCD)
Initially used to treat obsessive-compulsive disorder (OCD), Desfluoro Fluvoxamine has been shown to have the strongest activity of all SSRIs at the sigma-1 receptor (S1R) with low-nanomolar affinity . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in PC 12 cells .
Anti-Inflammatory Properties
Desfluoro Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses . It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .
4. Regulation of Inositol-Requiring Enzyme 1α (IRE1)-Driven Inflammation Desfluoro Fluvoxamine is an important regulator of inositol-requiring enzyme 1α (IRE1)-driven inflammation . This has implications in COVID-19 as severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .
Postmortem Redistribution
The distribution of Desfluoro Fluvoxamine in all biological fluids was evaluated and a postmortem redistribution effect was observed . This could be useful in forensic toxicology.
Identification of Metabolites
Desfluoro Fluvoxamine acid metabolite was identified in urine, bile and in cardiac blood, through an LC–QTOF analytical procedure . This could be useful in drug testing and pharmacokinetics studies.
Wirkmechanismus
Target of Action
Desfluoro Fluvoxamine, like its parent compound Fluvoxamine, primarily targets the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep .
Mode of Action
Desfluoro Fluvoxamine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, enhancing its effects on the postsynaptic neuron .
Biochemical Pathways
Desfluoro Fluvoxamine affects the serotonergic pathway by inhibiting the reuptake of serotonin . This action leads to an increase in serotonin levels in the synaptic cleft, which can enhance the downstream effects of serotonin, including mood regulation .
Pharmacokinetics
Fluvoxamine, from which Desfluoro Fluvoxamine is derived, is well absorbed after oral administration and is widely distributed in the body . It is extensively metabolized in the liver, with a mean half-life of about 15 hours
Result of Action
The increased serotonin levels resulting from Desfluoro Fluvoxamine’s action can lead to improved mood and reduced symptoms of depression and anxiety . Additionally, Fluvoxamine has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor , which could potentially apply to Desfluoro Fluvoxamine as well.
Action Environment
The action of Desfluoro Fluvoxamine, like other SSRIs, can be influenced by various environmental factors. For instance, the presence of certain drugs can affect its metabolism and efficacy due to drug-drug interactions . Additionally, factors such as the patient’s age, liver function, and smoking status can also influence the drug’s pharmacokinetics .
Eigenschaften
IUPAC Name |
2-[(E)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREIMYRIFHIJAG-XMHGGMMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217214-94-2 |
Source


|
| Record name | Desfluoro fluvoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217214942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESFLUORO FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUK01AF9IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)
![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)


